

# Biological activity of 4-Chloro-2-pyridin-3-ylquinazoline derivatives

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## Compound of Interest

Compound Name: 4-Chloro-2-pyridin-3-ylquinazoline

Cat. No.: B100090

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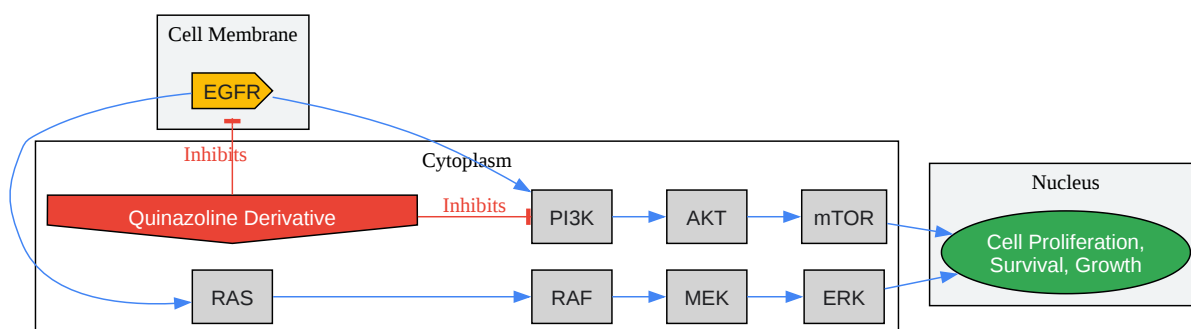
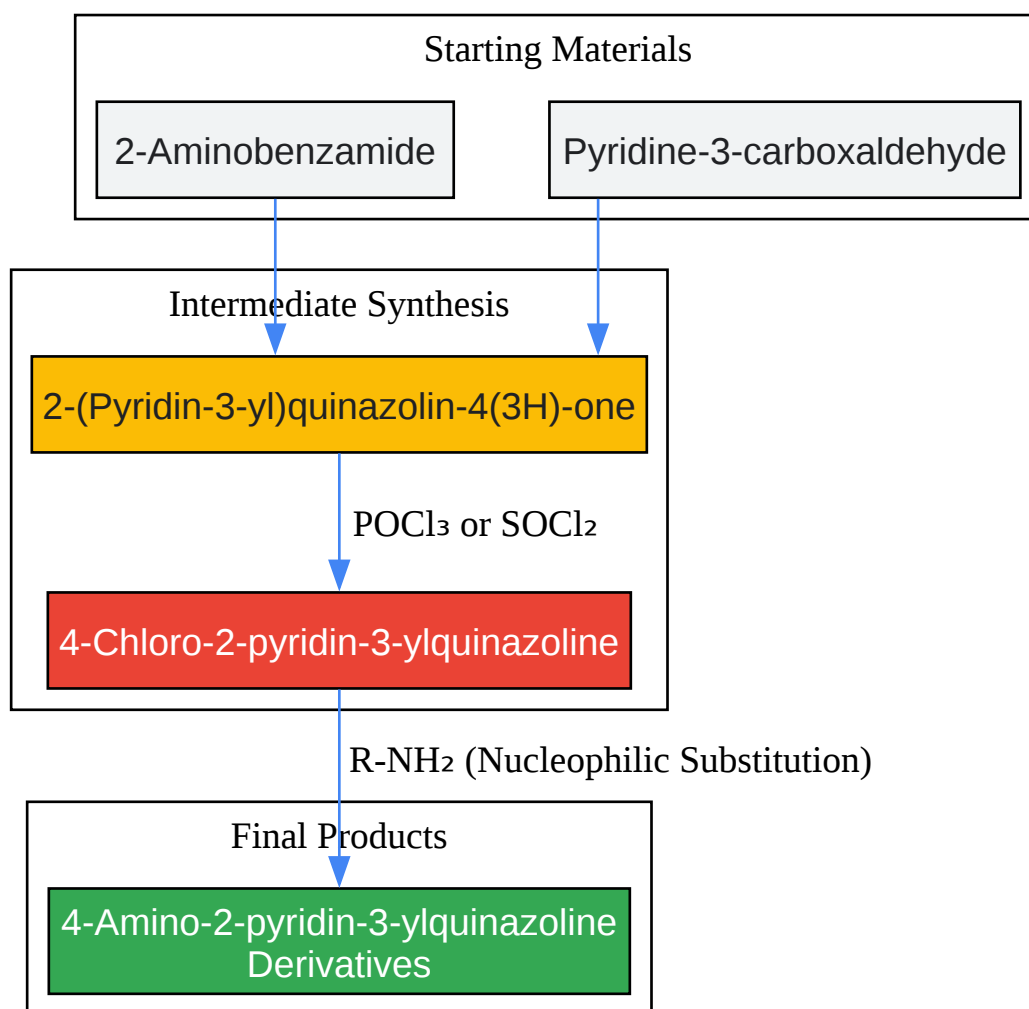
An In-depth Technical Guide on the Biological Activity of **4-Chloro-2-pyridin-3-ylquinazoline** Derivatives

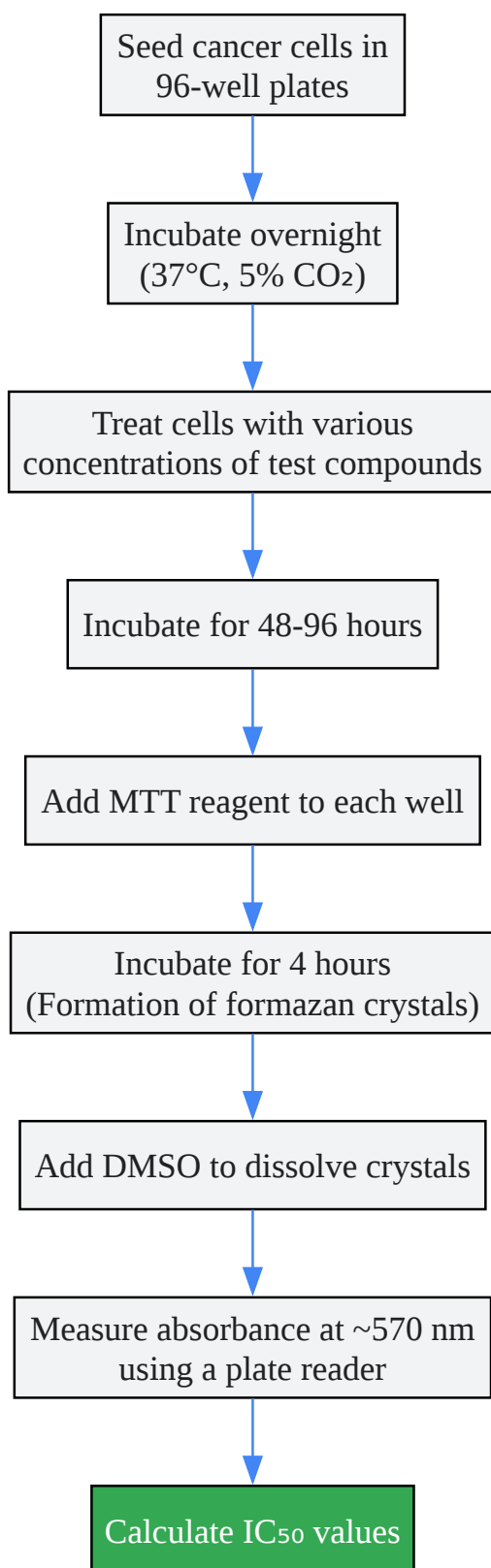
## For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have demonstrated a wide spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities.<sup>[1]</sup> This guide focuses on the specific class of **4-Chloro-2-pyridin-3-ylquinazoline** derivatives, exploring their synthesis, diverse biological activities, and the experimental methodologies used for their evaluation.

## Synthesis of 4-Chloro-2-pyridin-3-ylquinazoline Derivatives

The synthesis of 4-chloro-2-arylquinazoline derivatives is a well-established process in medicinal chemistry. The general approach involves the cyclization of an anthranilic acid derivative followed by chlorination. For the specific **4-Chloro-2-pyridin-3-ylquinazoline** core, the synthesis typically begins with 2-aminobenzamide and a pyridine-3-carboxaldehyde derivative, followed by chlorination using an agent like phosphorus oxychloride (POCl<sub>3</sub>) or thionyl chloride (SOCl<sub>2</sub>).<sup>[2][3][4]</sup> The resulting reactive 4-chloro group can then be subjected to nucleophilic substitution with various amines to generate a library of derivatives.<sup>[2][3]</sup>





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